1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.4]nonene core. The molecule features a 3-chlorobenzoyl group and a 4-fluorophenyl substituent, which contribute to its electronic and steric properties. Spirocyclic systems like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-5-3-4-14(12-15)18(25)24-19(26)17(13-6-8-16(22)9-7-13)23-20(24)10-1-2-11-20/h3-9,12H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXYPQUJPWDKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro family, characterized by its unique spirocyclic structure and the presence of both chlorobenzoyl and fluorophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClF NS
- Molecular Weight : 304.80 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thione group is known to participate in nucleophilic attack mechanisms, which can lead to the inhibition of specific enzymes or receptors.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Initial studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation. For instance, diazaspiro compounds have shown efficacy against various cancer cell lines, including HeLa cells .
- Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) in the structure may enhance the antimicrobial activity due to their electronegative nature, which can disrupt microbial cell membranes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and growth.
Study 1: Anticancer Efficacy
In a study examining the effects of similar diazaspiro compounds on cancer cell lines, it was found that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to DNA damage and subsequent apoptosis induction .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Several structurally related compounds differ in substituent type, position, or core heterocycles. Key examples include:
Key Observations :
- Substituent Effects : The substitution of chlorine (electron-withdrawing) versus fluorine (smaller, electronegative) on the phenyl ring alters electronic properties. For example, the thiosemicarbazide derivative (CAS 316151-86-7) shows moderate yield (85%) compared to the spirocyclic 3-(4-chlorophenyl) analogue (90% purity), suggesting steric or synthetic challenges in spiro systems .
- Core Heterocycles: The diazaspiro[4.4]nonene-thione core (e.g., CAS 899926-60-4) introduces conformational rigidity compared to linear thiosemicarbazides or chalcones. This rigidity may enhance metabolic stability in drug design .
- Phenyl Ring Planarity: Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between 7.14°–56.26°, indicating variable planarity.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The butoxyphenyl analogue (CAS 1325305-84-7) has a higher molecular weight (302.44) and bulkier substituent, likely reducing aqueous solubility compared to the fluorophenyl or chlorophenyl variants. This highlights the trade-off between lipophilicity and bioavailability in spirocyclic derivatives .
- Synthetic Accessibility : Thiosemicarbazides (e.g., CAS 316151-86-7) are synthesized in higher yields (85–90%) compared to spirocyclic compounds, which often require multi-step routes and chiral resolution .
Conformational Analysis
The diazaspiro[4.4]nonene core introduces puckering parameters distinct from monocyclic systems. Using Cremer-Pople coordinates, the spiro ring’s puckering amplitude (q) and phase angle (φ) can be quantified, influencing binding modes in biological targets. For example, the 3-chlorobenzoyl group may stabilize specific puckered conformations, enhancing interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
